molecular formula C11H19Cl3N2O B6089840 1-(3-chlorobenzyl)piperazine dihydrochloride hydrate

1-(3-chlorobenzyl)piperazine dihydrochloride hydrate

Cat. No. B6089840
M. Wt: 301.6 g/mol
InChI Key: KKFYWCUNVPQKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorobenzyl)piperazine dihydrochloride hydrate, commonly known as mCPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been studied extensively for its effects on the central nervous system. The compound has been found to have potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

MCPP acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. It has been found to increase the release of serotonin and dopamine in the brain, leading to its psychoactive effects. The compound has also been found to have affinity for other receptors, including the alpha-1 adrenergic receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
mCPP has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration. The compound has also been found to affect the release of various hormones, including cortisol and prolactin.

Advantages and Limitations for Lab Experiments

One of the main advantages of using mCPP in lab experiments is its ability to selectively target the serotonin receptors. This makes it a useful tool for studying the role of serotonin in various physiological processes. However, the compound has also been found to have off-target effects on other receptors, which can complicate its use in certain experiments. Additionally, the psychoactive effects of the compound can make it difficult to interpret results in behavioral studies.

Future Directions

There are several future directions for research involving mCPP. One area of interest is its potential use as a therapeutic agent for various psychiatric disorders, including depression and anxiety. The compound has also been studied for its potential use in drug discovery, particularly in the development of new antidepressant and antipsychotic medications. Finally, further research is needed to fully understand the mechanism of action of mCPP and its effects on various physiological processes.

Synthesis Methods

The synthesis of mCPP involves the reaction of 1-(3-chlorophenyl)piperazine with hydrochloric acid. The resulting compound is then treated with water to obtain the dihydrochloride hydrate form. The procedure is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

MCPP has been studied extensively for its effects on the central nervous system. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]piperazine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.2ClH.H2O/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;;;/h1-3,8,13H,4-7,9H2;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFYWCUNVPQKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)Cl.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorobenzyl)piperazine dihydrochloride hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.